N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide is a complex organic compound that features a benzothiazole moiety, a cyclopenta[c]pyrazole ring, and a difluorobenzamide group
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to have diverse biological activities and can target a wide range of receptors and enzymes. They have been investigated for their antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and antitumor activities .
Mode of Action
The exact mode of action can vary depending on the specific benzothiazole derivative and its target. For example, some benzothiazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, they may interfere with the synthesis of certain proteins or disrupt cellular signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole derivatives can vary widely depending on their specific chemical structure. Some benzothiazole derivatives have been found to have favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can include the inhibition of cell growth, induction of apoptosis, or disruption of cellular processes, among others .
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit promising activity against Staphylococcus aureus
Cellular Effects
It has been observed to have bactericidal activity against Staphylococcus aureus
Molecular Mechanism
It is known to exert bactericidal activity against Staphylococcus aureus , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent, yielding high amounts of the desired product under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could result in a compound with a different functional group replacing one of the original groups.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2chloroacetamide
- N-(1,3-benzothiazol-2-yl)-arylamides
- Substituted N-(1,3-benzothiazol-2-yl)nitrobenzenesulfonyl-hydrazides
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide is unique due to its combination of a benzothiazole moiety, a cyclopenta[c]pyrazole ring, and a difluorobenzamide group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4OS/c21-12-6-4-7-13(22)17(12)19(27)24-18-11-5-3-9-14(11)25-26(18)20-23-15-8-1-2-10-16(15)28-20/h1-2,4,6-8,10H,3,5,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOWQVUVUKUEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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